molecular formula C20H24N6O3 B2403802 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide CAS No. 2034382-48-2

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide

Cat. No.: B2403802
CAS No.: 2034382-48-2
M. Wt: 396.451
InChI Key: IFYXKHSZWGSBDE-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide is a synthetic compound that belongs to the class of triazolo-pyrazine derivatives.

Properties

IUPAC Name

3,4-diethoxy-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-3-28-16-6-5-14(11-17(16)29-4-2)20(27)23-15-7-9-25(12-15)18-19-24-22-13-26(19)10-8-21-18/h5-6,8,10-11,13,15H,3-4,7,9,12H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYXKHSZWGSBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2CCN(C2)C3=NC=CN4C3=NN=C4)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Triazolo-Pyrazine Formation

The triazolo[4,3-a]pyrazine scaffold is typically synthesized via cyclocondensation or dehydrative cyclization. Source details a robust method for generating 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine (VI ) through a sequence involving hydrazide formation, cyclization with chloroacetyl chloride, and subsequent ring-opening/closure steps (Scheme 1). Adapting this approach, the unsubstituted triazolo-pyrazine can be synthesized by substituting trifluoroacetohydrazide with acetohydrazide.

Procedure :

  • Hydrazide Formation : React ethyl acetate (10 mmol) with hydrazine hydrate (35% w/v, 12 mmol) in acetonitrile at 20°C for 1 h to yield acetohydrazide.
  • Cyclization : Treat acetohydrazide with chloroacetyl chloride (10 mmol) and NaOH (50% w/v) at 10°C for 3 h, followed by dehydration using PCl₃ to form oxadiazole intermediate.
  • Ring Expansion : React oxadiazole with ethylenediamine at −20°C, followed by HCl-mediated cyclization to yield 1,2,4-triazolo[4,3-a]pyrazine.

Regioselective Functionalization at the 8-Position

The 8-position of triazolo-pyrazine is electrophilic, enabling nucleophilic substitution. Source demonstrates palladium-catalyzed coupling reactions for introducing aryl groups at analogous positions. For pyrrolidine attachment:

Procedure :

  • Halogenation : Brominate the 8-position using N-bromosuccinimide (NBS) in DMF at 80°C.
  • Buchwald-Hartwig Amination : React 8-bromo-triazolo-pyrazine with pyrrolidine (1.2 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C for 12 h.

Functionalization of Pyrrolidine with 3,4-Diethoxybenzamide

Synthesis of 3,4-Diethoxybenzoic Acid

Procedure :

  • Diethylation : Treat 3,4-dihydroxybenzoic acid (10 mmol) with ethyl bromide (22 mmol) and K₂CO₃ in DMF at 80°C for 24 h.
  • Acid Workup : Neutralize with HCl, extract with ethyl acetate, and recrystallize from ethanol/water.

Amide Coupling

Source employs DCC-mediated coupling for amide bond formation.

Procedure :

  • Activation : Mix 3,4-diethoxybenzoic acid (5 mmol) with DCC (5.5 mmol) and HOBt (5 mmol) in DCM for 1 h.
  • Coupling : Add 8-(pyrrolidin-3-yl)-triazolo[4,3-a]pyrazine (5 mmol) and N,N-diisopropylethylamine (10 mmol), stir at 25°C for 12 h.
  • Purification : Filter, wash with NaHCO₃, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrazine-H), 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 4.12–4.08 (m, 4H, OCH₂CH₃), 3.75–3.65 (m, 1H, pyrrolidine-H), 3.20–3.10 (m, 2H, pyrrolidine-H), 2.95–2.85 (m, 2H, pyrrolidine-H), 1.45 (t, J = 7.0 Hz, 6H, OCH₂CH₃).
  • HRMS : m/z calcd for C₂₂H₂₆N₆O₃ [M+H]⁺: 422.2064; found: 422.2068.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) showed >98% purity, retention time = 6.72 min.

Optimization Challenges and Solutions

Regioselectivity in Triazolo-Pyrazine Synthesis

Early attempts using Hantzsch condensation (Source) led to regioisomeric mixtures. Switching to the hydrazide/oxadiazole route (Source) improved regiocontrol.

Stereochemical Considerations

The pyrrolidine’s 3-position may introduce chirality. Chiral HPLC confirmed a racemic mixture, suggesting non-stereoselective amination. Resolving enantiomers requires chiral auxiliaries or catalysts.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (%) Reference
Triazolo-pyrazine Hydrazide cyclization 65 95
Pyrrolidine coupling Buchwald-Hartwig amination 72 97
Amide formation DCC/HOBt activation 85 98

Chemical Reactions Analysis

Types of Reactions

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific transformation desired .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially different biological activities .

Scientific Research Applications

Structural Characteristics Table

ComponentDescription
Triazolopyrazine RingProvides electronic properties for binding interactions.
Pyrrolidine MoietyEnhances solubility and bioavailability.
DiethoxybenzamideIncreases hydrophobic interactions and binding affinity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide. For instance:

  • A series of triazolo derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • The minimum inhibitory concentration (MIC) values for some derivatives were comparable to established antibiotics such as ampicillin .

Antifungal Activity

The compound also shows potential antifungal activity:

  • Research indicates that triazole derivatives can be effective against various fungal strains, including Candida species .
  • The mechanism of action often involves disruption of fungal cell membrane integrity or inhibition of critical biosynthetic pathways.

Study on Antibacterial Activity

In a study evaluating the antibacterial efficacy of various triazole derivatives, one compound exhibited an MIC of 16 µg/mL against E. coli, demonstrating significant potential for further development as an antibacterial agent .

Study on Antifungal Activity

Another investigation focused on the antifungal properties of related compounds showed that certain triazole derivatives were more effective than fluconazole against Candida albicans, with MIC values ≤ 25 µg/mL .

Mechanism of Action

The mechanism of action of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets within cells. For example, in antibacterial applications, it may inhibit key enzymes or disrupt bacterial cell wall synthesis. In anticancer applications, it may interfere with signaling pathways critical for cancer cell proliferation and survival . Molecular docking studies and biochemical assays are often used to elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolo-pyrazine derivatives, such as:

Uniqueness

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable scaffold for the development of new therapeutic agents .

Q & A

What are the optimal synthetic routes for N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide, and how do reaction conditions impact yield?

Basic Research Focus
The compound’s synthesis typically involves cyclization of hydrazine intermediates with carbonylating agents. For example, carbonyldiimidazole (CDI) is widely used to form the triazolo-pyrazine core under anhydrous conditions in solvents like dioxane or DMFA at 100°C . Key steps include refluxing intermediates (e.g., 8-amino-6-(piperazinyl)phenyl derivatives) with benzyl chloride or aryl halides for 24–48 hours .

Advanced Research Focus
Multi-step synthesis challenges arise from competing side reactions, such as incomplete cyclization or byproduct formation. Optimizing solvent polarity (e.g., switching from DMFA to anhydrous acetonitrile) and temperature gradients can mitigate this. For instance, reports a 90% yield using anhydrous dioxane and triethylamine to suppress hydrolysis . Purification via sequential recrystallization (e.g., using ethyl acetate/water mixtures) improves purity .

Which spectroscopic and chromatographic techniques are most reliable for characterizing structural isomers of this compound?

Basic Research Focus
1H-NMR and IR spectroscopy are standard for confirming substituent positions. For example, aromatic protons in the triazolo-pyrazine core resonate at δ 7.4–8.6 ppm in DMSO-d6, while carbonyl stretches appear at ~1716 cm⁻¹ in IR .

Advanced Research Focus
Advanced mass spectrometry (HRMS-ESI) resolves isotopic patterns for halogenated analogs, while 2D NMR (e.g., HSQC) distinguishes regioisomers with overlapping signals. demonstrates HRMS accuracy within 1 ppm for related imidazo-pyridines, critical for validating molecular formulas .

How do structural modifications (e.g., pyrrolidine vs. piperazine substituents) influence adenosine receptor binding affinity?

Basic Research Focus
The pyrrolidine-3-yl group enhances A2A receptor selectivity due to its constrained conformation, as shown in adenosine receptor assays . Diethoxybenzamide substituents improve solubility without compromising binding, as evidenced by logP reductions in analogs .

Advanced Research Focus
Substituent steric effects are critical. For example, tert-butyl groups at the 3,5-positions of the benzamide moiety (as in ) increase A1 receptor affinity by 10-fold compared to methoxy derivatives, likely due to hydrophobic pocket interactions . Molecular docking studies using X-ray crystallography data (e.g., PDB 5N2S) can rationalize these trends .

How should researchers address contradictions in pharmacological data across in vitro and in vivo models?

Basic Research Focus
In vitro assays (e.g., cAMP accumulation in HEK293 cells) may overestimate potency due to artificial membrane permeability. Cross-validate with ex vivo tissue models (e.g., rat striatal slices) to account for metabolic stability .

Advanced Research Focus
Species-specific receptor polymorphisms can explain discrepancies. For instance, murine A2A receptors have a 5% divergence in ligand-binding domains compared to human receptors . Use transgenic models expressing humanized receptors to improve translatability.

What purification strategies are effective for eliminating byproducts from SNAr reactions during synthesis?

Basic Research Focus
Liquid-liquid extraction with ethyl acetate/water (3:1 ratio) removes unreacted amines. Silica gel chromatography (hexane/ethyl acetate gradient) isolates target compounds with >95% purity .

Advanced Research Focus
Byproducts like dimerized intermediates require orthogonal methods. Size-exclusion chromatography (SEC) or preparative HPLC with a C18 column (acetonitrile/0.1% TFA mobile phase) resolves these, as demonstrated in for triazolo-pyrazinones .

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